
BLI-489 free acid CAS number and chemical
identifiers

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: BLI-489 free acid

Cat. No.: B10820932 Get Quote

An In-Depth Technical Guide to BLI-489 Free Acid

This technical guide provides a comprehensive overview of BLI-489 free acid, a novel penem

β-lactamase inhibitor. It is intended for researchers, scientists, and drug development

professionals, offering detailed information on its chemical identity, mechanism of action, in

vitro activity, and relevant experimental protocols.

Chemical Identifiers
A clear identification of a compound is critical for research and development. The following

table summarizes the key chemical identifiers for BLI-489 free acid.
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Identifier Type Identifier

CAS Number 635322-76-8[1]

Molecular Formula C13H11N3O4S[1]

IUPAC Name

(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][2]

[3]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-

azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid[1]

InChI Key DMEYZPJEFHGESJ-CPWLGJMPSA-N[1]

SMILES
C1COCC2=NC(=CN21)/C=C/3[C@@H]4N(C3=

O)C(=CS4)C(=O)O[1]

PubChem CID 9972353[1]

Mechanism of Action
BLI-489 is a potent inhibitor of a broad spectrum of β-lactamase enzymes, which are a primary

mechanism of resistance to β-lactam antibiotics in bacteria. It has demonstrated robust activity

against Ambler class A, C, and some class D β-lactamases.[1][2][3][4] The primary function of

BLI-489 is to inactivate these enzymes, thereby restoring the efficacy of β-lactam antibiotics

that would otherwise be hydrolyzed and inactivated. The combination of BLI-489 with a β-

lactam antibiotic, such as piperacillin or imipenem, creates a synergistic effect, overcoming

bacterial resistance.[5][6][7]

The general mechanism of β-lactamase inhibition by a β-lactamase inhibitor like BLI-489 is

depicted in the following signaling pathway diagram.

Caption: General mechanism of β-lactamase inhibition by BLI-489.

In Vitro Activity
Numerous studies have demonstrated the potent in vitro activity of BLI-489 in combination with

various β-lactam antibiotics against a wide range of bacterial isolates, including those

expressing extended-spectrum β-lactamases (ESBLs) and AmpC enzymes.[1][2][8]

Quantitative Data Summary
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The following tables summarize the minimum inhibitory concentration (MIC) data for piperacillin

in combination with BLI-489 against various β-lactamase-producing organisms.

Table 1: MIC Values of Piperacillin-BLI-489 against Enteric Bacilli[1][2]

Organism Type
Piperacillin Alone
(MIC ≥ 32 µg/mL)

Piperacillin-BLI-489
(≤16 µg/mL)

Piperacillin-
Tazobactam (≤16
µg/mL)

Piperacillin-

Nonsusceptible

Strains

~55% of total isolates 92% inhibited 66% inhibited

Table 2: Time-Kill Kinetics of Piperacillin-BLI-489 (4 x MIC)[9]

β-Lactamase Class Bacterial Strains
Average Log10 CFU/mL
Reduction at 6 hours

Class A
E. coli (TEM-1), K.

pneumoniae (SHV-11)
2.4

ESBLs
Strains producing TEM-10,

SHV-5, or CTX-M-5
2.2

Class C & D
Strains producing AmpC, ACT-

1, or OXA-1
2.3

Experimental Protocols
This section details the methodologies for key experiments cited in the literature to evaluate the

efficacy of BLI-489.

Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of piperacillin in combination with BLI-489 was determined using the broth

microdilution method as recommended by the Clinical and Laboratory Standards Institute

(CLSI).
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Preparation of Reagents:

Stock solutions of piperacillin and BLI-489 are prepared in appropriate solvents.

A series of twofold dilutions of piperacillin are prepared in Mueller-Hinton broth (MHB).

BLI-489 is added to each dilution at a constant concentration (e.g., 4 µg/mL).[2][8]

Inoculum Preparation:

Bacterial isolates are grown on appropriate agar plates.

Colonies are suspended in saline or broth to achieve a turbidity equivalent to a 0.5

McFarland standard (approximately 1-2 x 10^8 CFU/mL).

The suspension is further diluted to achieve a final inoculum concentration of

approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

Incubation:

The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

Reading Results:

The MIC is defined as the lowest concentration of the antimicrobial agent that completely

inhibits visible growth of the organism.

Time-Kill Kinetics Assay
Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over

time.

Experimental Setup:

Flasks containing 50 mL of MHB with the appropriate antimicrobial agent (piperacillin-BLI-

489 at a concentration of 4 times the MIC) are prepared.[9]

Inoculation:
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The flasks are inoculated with a standardized bacterial suspension to achieve a starting

density of approximately 10^6 CFU/mL.[9]

Sampling and Plating:

Aliquots are removed from the flasks at specified time points (e.g., 0, 2, 4, 6, 8, and 24

hours).

The aliquots are serially diluted in saline.

The diluted samples are plated onto appropriate agar plates to determine the number of

viable colonies (CFU/mL).

Data Analysis:

The change in bacterial count (log10 CFU/mL) over time is calculated and plotted. A ≥3-

log10 reduction in CFU/mL is considered bactericidal.

The following diagram illustrates a typical experimental workflow for a time-kill assay.

Caption: A typical experimental workflow for a time-kill assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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